molecular formula C21H22F3N5O2 B11224977 2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-{2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethyl}acetamide

2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-{2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]ethyl}acetamide

Cat. No.: B11224977
M. Wt: 433.4 g/mol
InChI Key: LSLXXYGJKPGSBP-UHFFFAOYSA-N
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Description

2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2-YL}-N-{2-[2-(TRIFLUOROMETHYL)-1H-1,3-BENZODIAZOL-1-YL]ETHYL}ACETAMIDE is a complex organic compound that features a unique structure combining a cyclohepta[c]pyridazinyl moiety with a trifluoromethyl-benzodiazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2-YL}-N-{2-[2-(TRIFLUOROMETHYL)-1H-1,3-BENZODIAZOL-1-YL]ETHYL}ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the cyclohepta[c]pyridazinyl core, followed by the introduction of the trifluoromethyl-benzodiazolyl group through a series of coupling reactions. Key reagents include trifluoromethylating agents, benzodiazole derivatives, and acylating agents. Reaction conditions often require controlled temperatures, inert atmospheres, and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for reagent addition, temperature control, and product isolation is common to ensure consistency and efficiency. Purification steps such as recrystallization, chromatography, and distillation are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

2-{3-OXO-2H,3H,5H,6H,7H,8H,9H-CYCLOHEPTA[C]PYRIDAZIN-2-YL}-N-{2-[2-(TRIFLUOROMETHYL)-1H-1,3-BENZODIAZOL-1-YL]ETHYL}ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its reactivity and properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups,

Properties

Molecular Formula

C21H22F3N5O2

Molecular Weight

433.4 g/mol

IUPAC Name

2-(3-oxo-6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-2-yl)-N-[2-[2-(trifluoromethyl)benzimidazol-1-yl]ethyl]acetamide

InChI

InChI=1S/C21H22F3N5O2/c22-21(23,24)20-26-16-8-4-5-9-17(16)28(20)11-10-25-18(30)13-29-19(31)12-14-6-2-1-3-7-15(14)27-29/h4-5,8-9,12H,1-3,6-7,10-11,13H2,(H,25,30)

InChI Key

LSLXXYGJKPGSBP-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=CC(=O)N(N=C2CC1)CC(=O)NCCN3C4=CC=CC=C4N=C3C(F)(F)F

Origin of Product

United States

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